molecular formula C19H19N3O3S2 B2432351 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394235-98-4

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Cat. No.: B2432351
CAS No.: 394235-98-4
M. Wt: 401.5
InChI Key: VRLYNWQLJHUULK-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenylthio group attached to the thiadiazole ring, along with a propanamide moiety.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12(26-14-7-5-4-6-8-14)17(23)20-19-22-21-18(27-19)15-10-9-13(24-2)11-16(15)25-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLYNWQLJHUULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Attachment of Phenylthio Group: The phenylthio group can be attached via a thiolation reaction, where a phenylthiol is reacted with the intermediate compound.

    Formation of Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide serves as a valuable building block in synthetic chemistry. Its structural components can be modified to create more complex molecules with enhanced properties. The compound's ability to undergo nucleophilic substitutions and electrophilic additions makes it a versatile reagent for synthesizing analogs with improved pharmacological characteristics.

Biology

The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The presence of the thiadiazole ring is often associated with biological activity due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural features may allow it to inhibit specific enzymes or modulate receptor activity, making it a candidate for drug development aimed at treating various diseases.

Industry

This compound is also utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of materials used in pharmaceuticals or other industrial applications.

Anticancer Studies

Recent research has highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A study demonstrated significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that modifications in the thiadiazole structure can yield potent anticancer agents .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related thiadiazole derivatives:

  • Compounds within this class showed promising results against various bacterial strains, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 2,4-dimethoxyphenyl group and the propanamide moiety may enhance its stability, solubility, and reactivity.

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H18N3O3SC_{17}H_{18}N_3O_3S, and it features a thiadiazole ring that contributes to its biological activities. The presence of the 2,4-dimethoxyphenyl and phenylthio groups enhances its interaction with biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the thiadiazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. One study indicated that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli .
CompoundActivity AgainstReference
Compound AS. aureus
Compound BE. coli

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Case Study : Research demonstrated that thiadiazole derivatives could inhibit the proliferation of various cancer cell lines. For example, one study reported significant cytotoxicity against MCF-7 (breast cancer) cells using sulforhodamine B assays .
Cell LineIC50 (µM)Reference
MCF-715
A54920

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines.

  • Research Findings : In a study evaluating the anti-inflammatory effects of various thiadiazole compounds, it was found that certain derivatives significantly reduced TNF-alpha levels in macrophage cultures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the thiadiazole ring or substituents can lead to enhanced potency or selectivity.

  • Key Observations :
    • Substitution at the 5-position of the thiadiazole ring generally increases antimicrobial activity.
    • The presence of electron-donating groups (like methoxy) enhances anticancer activity compared to electron-withdrawing groups .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide?

The compound is typically synthesized via cyclization of substituted thiosemicarbazides or carboxylic acid derivatives using POCl₃ under reflux (90–100°C). For example, 2,4-dimethoxyphenylpropionic acid can react with N-phenylthiosemicarbazide in the presence of POCl₃, followed by pH adjustment (pH 8–9) to precipitate the product . Purification often involves flash chromatography (e.g., 30–50% ethyl acetate/petroleum ether) or recrystallization from DMSO/water mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and assess purity (e.g., δ 12.05 ppm for NH protons in DMSO-d₆) .
  • Elemental analysis : To validate molecular composition (e.g., C, H, N, S within ±0.4% of theoretical values) .
  • FT-IR : For functional group identification (e.g., C=O stretch at 1678 cm⁻¹, C=N at 1624 cm⁻¹) .
  • RP-HPLC : To assess purity using methanol/water gradients .

Q. How can researchers troubleshoot low yields during synthesis?

  • Optimize stoichiometry (e.g., 1:1 molar ratio of acid to thiosemicarbazide) .
  • Adjust reaction time (3–6 hours) and temperature (80–100°C) to balance cyclization and side reactions .
  • Use trituration with mildly basic water (pH ~10) to remove unreacted starting materials .

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be systematically studied?

  • Substituent variation : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on bioactivity .
  • Bioisosteric replacement : Swap the thiadiazole core with oxadiazole or triazole rings to evaluate heterocycle-specific interactions .
  • Pharmacophore mapping : Use molecular docking to identify critical binding motifs (e.g., sulfonyl or acetamide groups) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Metabolic stability assays : Test liver microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to correlate in vitro potency with exposure .
  • Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • QSAR modeling : Train models on datasets of thiadiazole derivatives to predict logP, pKa, and IC₅₀ values .
  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., CK1δ kinase) to optimize binding pose and residence time .
  • ADMET prediction : Use tools like SwissADME to prioritize compounds with favorable absorption and toxicity profiles .

Q. What are the best practices for validating biological activity in enzyme inhibition assays?

  • Assay optimization : Use recombinant enzymes (e.g., lipoxygenase or CK1δ) with standardized substrate concentrations (e.g., 50 µM arachidonic acid for LOX) .
  • Positive controls : Include known inhibitors (e.g., NDGA for LOX) to benchmark activity .
  • Dose-response curves : Generate IC₅₀ values with ≥3 technical replicates to ensure reproducibility .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in IC₅₀ values across studies?

  • Assay standardization : Ensure consistent buffer pH, ionic strength, and incubation times .
  • Compound purity verification : Re-analyze batches via HPLC and NMR to exclude impurities .
  • Statistical rigor : Apply ANOVA or t-tests to confirm significance (p < 0.05) .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against related enzymes (e.g., p38α MAPK for CK1δ inhibitors) .
  • CRISPR knockouts : Use gene-edited cell lines to confirm target-specific effects .
  • Proteome profiling : Employ mass spectrometry to identify non-target protein interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeReference
Reaction Temperature80–100°C
POCl₃ Equivalents2–3 mol
Purification MethodFlash chromatography (SiO₂)

Q. Table 2. Biological Assay Conditions

Assay TypeSubstrate/ConcentrationReference
LOX InhibitionArachidonic acid (50 µM)
CK1δ Kinase AssayATP (10 µM), peptide substrate

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